
Vitisin B (vitis vinifera)
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Overview
Description
Vitisin B is a resveratrol tetramer (oligostilbene) primarily identified in Vitis vinifera (grapevine) roots, stems, and wines . Structurally, it consists of four resveratrol units linked via C3c–C8b bonds, forming a complex polycyclic framework . It is biosynthesized through oxidative coupling of resveratrol or smaller stilbenoids, often mediated by enzymatic or chemical pathways during plant stress responses . Vitisin B is notable for its stability compared to monomeric resveratrol and its diverse bioactivities, including inhibition of fatty acid synthase (FAS), induction of cancer cell apoptosis, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vitisin B involves the oxidative coupling of resveratrol molecules. This process can be catalyzed by enzymes such as peroxidases and laccases. The reaction typically occurs under mild conditions, with the presence of hydrogen peroxide as an oxidizing agent .
Industrial Production Methods: Industrial production of Vitisin B is primarily achieved through the extraction and purification from grapevine roots and canes. High-speed counter-current chromatography (HSCCC) is a common method used for the separation and purification of Vitisin B. The process involves a quaternary solvent system composed of chloroform, methanol, n-butanol, and water .
Chemical Reactions Analysis
Types of Reactions: Vitisin B undergoes various chemical reactions, including:
Oxidation: Vitisin B can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert Vitisin B back to its precursor resveratrol.
Substitution: Substitution reactions can occur at the hydroxyl groups of Vitisin B, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxidases, and laccases are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol.
Substitution: Alkylated derivatives of Vitisin B.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
Recent studies have demonstrated that Vitisin B exhibits significant anticancer properties, particularly against breast cancer. It acts as a fatty acid synthase inhibitor, which is crucial since fatty acid synthase is often overexpressed in cancer cells, contributing to their proliferation and survival. Vitisin B has been shown to down-regulate fatty acid synthase expression and inhibit its activity in human breast cancer cells (MDA-MB-231) .
Cell Viability and Apoptosis
In vitro experiments revealed that Vitisin B reduces cell viability in a dose-dependent manner, with an IC50 value of approximately 8.45 µg/ml. Flow cytometry analysis indicated that Vitisin B induces apoptosis in these cells, evidenced by increased levels of cleaved PARP and alterations in the Bcl-2/Bax ratio favoring apoptosis .
Comparative Efficacy
Compared to other stilbenes like resveratrol, Vitisin B has shown stronger inhibitory effects on fatty acid synthase, suggesting its potential as a more effective therapeutic agent in cancer treatment .
Antiviral Activity
Influenza A Virus Inhibition
Vitisin B has also been studied for its antiviral properties, particularly against the influenza A virus. Research indicates that it inhibits viral replication by targeting neuraminidase and modulating oxidative stress pathways. It enhances the expression of glucose-6-phosphate dehydrogenase and nuclear factor erythroid 2-related factor 2, which are critical for cellular antioxidant responses .
Therapeutic Potential
In vivo studies demonstrated that Vitisin B administration resulted in reduced body weight loss and increased survival rates in IAV-infected mice. The compound's ability to decrease viral replication and inflammatory responses highlights its potential as a multi-targeting therapeutic agent against viral infections .
Antioxidant Activity
Oxidative Stress Reduction
Vitisin B exhibits significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases. Studies have shown that it can scavenge reactive oxygen species (ROS) effectively . The compound's antioxidant capacity is enhanced when combined with other stilbenes like resveratrol and ε-viniferin, demonstrating synergistic effects .
Health Implications
Given its antioxidant properties, Vitisin B may contribute to the prevention of chronic diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders .
Summary of Applications
Application Area | Mechanism/Effect | Research Findings |
---|---|---|
Cancer Treatment | Inhibits fatty acid synthase; induces apoptosis | Significant reduction in MDA-MB-231 cell viability; stronger than resveratrol |
Antiviral Activity | Inhibits influenza A virus replication; targets neuraminidase | Reduced body weight loss; increased survival in infected mice |
Antioxidant Activity | Scavenges reactive oxygen species | Synergistic effects with other stilbenes; potential for chronic disease prevention |
Mechanism of Action
Vitisin B exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress in cells. The molecular targets of Vitisin B include various enzymes and signaling pathways involved in oxidative stress response. It can modulate the activity of enzymes such as superoxide dismutase and catalase, and influence signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Factors Influencing Formation :
- pH : Optimal at 3.7 for vitisins A/B .
- SO₂ : Reduces precursor availability by binding pyruvate/acetaldehyde .
- Yeast Strains : S. pombe increases vitisin A by 2–4× compared to S. cerevisiae .
Quantitative Comparisons in Natural Sources
Source | Vitisin B (mg/g) | Vitisin A (mg/g) | ε-Viniferin (mg/g) | Reference |
---|---|---|---|---|
Iris lactea seeds | 1.64 | 4.95 | 2.32 | |
Vitis vinifera stems | ~7.9 (total stilbenes) | |||
Wine (optimized) | 2.22 mg/L | 14.43 mg/L | – |
Biological Activity
Vitisin B, a resveratrol tetramer derived from Vitis vinifera, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
1. Chemical Structure and Properties
Vitisin B is a polyphenolic compound classified as a stilbene. Its structure is characterized by multiple hydroxyl groups that contribute to its antioxidant and anti-inflammatory properties. As a derivative of resveratrol, it shares similar biological functions but exhibits unique properties due to its oligomeric structure.
2. Antioxidant Activity
Vitisin B demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In studies comparing the antioxidant capabilities of various stilbenes, Vitisin B exhibited lower effectiveness than resveratrol and ε-viniferin but still showed notable activity in DPPH and NO scavenging assays.
Compound | DPPH IC50 (µM) | NO IC50 (µM) |
---|---|---|
Resveratrol | 81.92 ± 9.17 | 200.68 ± 15.40 |
ε-Viniferin | 80.12 ± 13.79 | Not reported |
Vitisin B | 129.14 ± 26.13 | Not reported |
These results indicate that while Vitisin B may not be the most potent antioxidant among its relatives, it still contributes to overall antioxidant activity in mixtures .
3. Anticancer Properties
Recent studies have highlighted Vitisin B's potential in cancer prevention and treatment, particularly in breast cancer. Research indicates that Vitisin B inhibits fatty acid synthase (FAS) activity, which is often overexpressed in cancer cells.
- Inhibition of FAS : Vitisin B was shown to down-regulate FAS expression and inhibit its activity in MDA-MB-231 breast cancer cells, leading to reduced cell viability with an IC50 value of approximately 8.45 µg/ml .
- Induction of Apoptosis : Flow cytometry analysis revealed that Vitisin B induces apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells at concentrations above 8 µg/ml .
4. Antiviral Activity
Vitisin B has also been investigated for its antiviral properties, particularly against influenza A virus (IAV). It was found to inhibit neuraminidase (NA) activity and reduce viral replication in infected cells.
- Mechanism of Action : The compound modulates intracellular reactive oxygen species (ROS) levels through the G6PD/Nrf2 pathway and inhibits NF-κB signaling, which are critical for viral replication .
- In Vivo Efficacy : In animal models, Vitisin B administration resulted in reduced body weight loss and increased survival rates in IAV-infected mice, suggesting its potential as a therapeutic agent against viral infections .
5. Other Biological Activities
Beyond its anticancer and antiviral effects, Vitisin B exhibits several other biological activities:
- Anti-inflammatory Effects : Studies suggest that it may help alleviate inflammation-related conditions .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties similar to those of resveratrol .
Case Study: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells demonstrated that treatment with Vitisin B led to a significant decrease in cell viability and induction of apoptosis through the down-regulation of anti-apoptotic proteins like Bcl-2 .
Case Study: Influenza A Virus Infection
In a recent experimental study involving mice infected with H1N1, administration of Vitisin B showed promising results in reducing viral load and improving survival rates by modulating immune responses .
Q & A
Basic Research Questions
Q. What standardized methods are recommended for extracting and quantifying Vitisin B from Vitis vinifera plant tissues?
Vitisin B extraction typically involves solvent-based methods optimized for stilbenoids. A validated approach includes:
- Solvent selection : Methanol or ethanol (60–70% concentration) for efficient polyphenol extraction .
- Chromatographic analysis : HPLC-PDA or LC-Q-TOF-MS for identification and quantification, with ε-viniferin and resveratrol as reference standards .
- Validation parameters : Include recovery rates, limit of detection (LOD), and intra-day/inter-day precision to ensure reproducibility .
Q. How can researchers design in vitro assays to assess Vitisin B’s antioxidant activity?
Use cell-free and cell-based models:
- Cell-free assays : DPPH radical scavenging, hydroxyl radical neutralization, and superoxide anion reduction via electron spin resonance (ESR) .
- Cell-based assays : Measure ROS suppression in hydrogen peroxide-treated cells using fluorescent probes (e.g., DCFH-DA) .
- Controls : Include ascorbic acid or Trolox as positive controls, and validate results against known stilbenoids like resveratrol .
Q. What are the critical considerations for ensuring reproducibility in Vitisin B bioactivity studies?
- Compound purity : Confirm identity via NMR and high-resolution MS, with purity ≥95% .
- Dose-response curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values .
- Replication : Perform triplicate experiments with independent biological replicates to account for variability .
Advanced Research Questions
Q. How can researchers investigate the multi-target mechanisms of Vitisin B, such as its dual inhibition of neuraminidase and ROS in viral infections?
- Neuraminidase inhibition : Use fluorometric or colorimetric assays (e.g., MUNANA substrate) to measure enzyme activity reduction .
- ROS modulation : Combine viral infection models (e.g., influenza A) with ROS-sensitive dyes (e.g., DHE for superoxide) and qPCR to assess Nrf2/HO-1 pathway activation .
- Data integration : Apply synergy analysis (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .
Q. What experimental strategies are effective for studying Vitisin B’s interactions with other stilbenoids (e.g., resveratrol, ε-viniferin) in antioxidant systems?
- Isobolographic analysis : Determine additive/synergistic effects by combining Vitisin B with resveratrol at varying ratios .
- Molecular docking : Predict binding affinities to antioxidant enzymes (e.g., SOD, catalase) using AutoDock Vina .
- In vivo validation : Use oxidative stress models (e.g., zebrafish embryos) to compare combinatorial vs. single-compound efficacy .
Q. How can response surface methodology (RSM) optimize Vitisin B yield and bioactivity in extraction processes?
- Design parameters : Include extraction time, solvent concentration, and temperature as independent variables .
- Model validation : Use central composite design (CCD) to generate predictive equations and confirm via ANOVA .
- Output metrics : Maximize tyrosinase inhibition (%) and yield (mg/g) simultaneously through desirability function analysis .
Q. What approaches validate the structural stability of Vitisin B under physiological conditions (e.g., pH, temperature)?
- Stability assays : Incubate Vitisin B in simulated gastric/intestinal fluids (37°C, pH 2–7.4) and monitor degradation via UPLC .
- Degradation products : Identify metabolites using HR-MS/MS and compare with synthetic standards .
- Bioactivity correlation : Test residual antioxidant/antiviral activity post-incubation to assess functional resilience .
Q. Data Contradiction & Interpretation
Q. How should researchers address discrepancies in reported bioactivity values (e.g., IC₅₀) for Vitisin B across studies?
- Source analysis : Compare extraction methods (e.g., solvent polarity impacts stilbenoid profiles) .
- Assay conditions : Normalize data to cell viability (via MTT assay) or enzyme activity controls .
- Meta-analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated methods (e.g., ) .
Properties
CAS No. |
184362-10-5 |
---|---|
Molecular Formula |
C25H25O12+ |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
[3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium |
InChI |
InChI=1S/C25H24O12/c1-32-15-5-10(6-16(33-2)19(15)28)23-24(37-25-22(31)21(30)20(29)17(9-26)36-25)12-3-4-34-13-7-11(27)8-14(35-23)18(12)13/h3-8,17,20-22,25-26,28-31H,9H2,1-2H3/p+1/t17-,20-,21+,22-,25+/m1/s1 |
InChI Key |
MQBZYHDAWXXFLB-FHBCLOHASA-O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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